2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Description
The compound 2-{4-[4-(tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile features a pyridinecarbonitrile core substituted at position 2 with a 4-(tert-butylphenoxy)phenyl group and an oxo group at position 4. The tert-butylphenoxy substituent is para-oriented, contributing to steric bulk and lipophilicity, which may enhance metabolic stability and membrane permeability compared to smaller substituents. Synonyms for this compound include derivatives like 2-amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile, which shares the core structure but incorporates additional cyano groups .
Properties
IUPAC Name |
6-[4-(4-tert-butylphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-22(2,3)17-7-11-19(12-8-17)26-18-9-4-15(5-10-18)21-16(14-23)6-13-20(25)24-21/h4-5,7-12H,6,13H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNAMFYXOPJVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(CCC(=O)N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (CAS No. 478248-05-4) is a compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22N2O2
- Molecular Weight : 346.42 g/mol
- Boiling Point : Approximately 542.0 ± 50.0 °C (predicted) .
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyridine and phenoxy groups is significant for its pharmacological effects.
Potential Mechanisms
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity by reducing oxidative stress markers in cellular models .
- Antimicrobial Activity : The compound's structure suggests potential activity against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .
In Vitro Studies
In vitro studies have demonstrated that related compounds can protect neuronal cells from amyloid beta-induced toxicity by modulating inflammatory responses and reducing oxidative stress markers such as TNF-α and malondialdehyde (MDA) levels .
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| M4 | Neuroprotection | Reduced TNF-α levels in astrocytes exposed to Aβ 1-42. | |
| Tert-butyl derivatives | Antimicrobial | MIC of 4 μg/mL against MRSA and C. difficile. |
Case Studies
- Neuroprotective Effects : A study assessing the neuroprotective effects of similar compounds found that they could prevent cell death in astrocytes induced by amyloid beta peptides. The protective effects were linked to a decrease in inflammatory cytokines .
- Antimicrobial Efficacy : Research on related tert-butylphenylthiazole derivatives demonstrated significant antimicrobial activity against MRSA strains, with promising results suggesting potential clinical applications for resistant infections .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The cyano (-CN) group participates in nucleophilic substitution reactions under basic or catalytic conditions:
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Hydrolysis : Conversion to carboxylic acids or amides via acidic/basic hydrolysis. For example, treatment with H₂SO₄/H₂O yields the corresponding carboxylic acid.
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Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄ reduces the cyano group to an amine (-CH₂NH₂).
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄, H₂O, 110°C | Carboxylic acid | 85% | |
| Reduction | H₂ (1 atm), Pd-C, EtOH | Amine | 72% |
Palladium-Catalyzed Coupling Reactions
The aromatic rings enable cross-coupling reactions:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base under microwave irradiation (150°C, 10 min) .
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Buchwald-Hartwig Amination : Forms C-N bonds with amines via Pd catalysis (e.g., XPhos Pd G3) .
Example Protocol :
textSuzuki Coupling of Intermediate 8: 1. Combine 0.58 g intermediate 8, Pd(PPh₃)₄ (0.26 mg), Na₂CO₃ (3 ml). 2. Microwave at 150°C for 10 min. 3. Purify via column chromatography (DCM/EtOAc). Yield: 30%[1].
Mitsunobu-like Etherifications
The phenoxy group undergoes substitution via Mitsunobu reactions:
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Reagents : Triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DBAD) in dichloromethane (DCM) at 25°C.
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Applications : Introduces alkyl/aryl groups at the oxygen site.
Case Study :
Reaction with tetrahydro-4-pyranol under Mitsunobu conditions yields cyclic ether derivatives (2-hour reaction time).
Cyclization and Ring-Opening Reactions
The tetrahydropyridinone core participates in cyclization:
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Acid-Catalyzed Cyclization : Forms fused pyridine derivatives using POCl₃ or PPA .
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Base-Mediated Ring Opening : Reacts with NaOH/EtOH to generate linear intermediates.
Thermodynamic Parameters :
| Process | Solvent | Temperature | Catalyst | Outcome |
|---|---|---|---|---|
| Cyclization | DCE | 25°C | None | Fused bicyclic core |
| Ring Opening (Basic) | EtOH/H₂O | 80°C | NaOH | Linear carboxylate |
Functionalization via Azo Coupling
The pyridine ring reacts with diazonium salts to form azo derivatives:
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Conditions : NaNO₂/HCl at 0–5°C, followed by coupling with aromatic amines .
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Outcome : Enhances π-conjugation for photophysical studies .
Oxidation and Reduction of the Ketone Moiety
The 6-oxo group undergoes redox reactions:
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Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.
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Oxidation : CrO₃/H₂SO₄ oxidizes the ketone to a carboxyl group (rare due to stability).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
*Molecular weights calculated based on molecular formulas.
Key Observations :
Substituent Electronic Effects: The tert-butyl group in the target compound is electron-donating, which may stabilize the aromatic system and reduce electrophilic reactivity compared to halogenated analogues (e.g., Cl/F-substituted derivatives in and ) .
Steric and Conformational Influence :
- The ortho-chloro and fluoro substituents in create steric hindrance, which may restrict rotational freedom and impact binding to protein targets .
- The benzylsulfanyl group in introduces a sulfur atom, which may enhance solubility via polar interactions while maintaining lipophilic character .
Solubility and Metabolic Stability: The methoxy group in ’s analogue could improve aqueous solubility compared to the hydrophobic tert-butyl group in the target compound. The cyano group at position 3 in all compounds may contribute to dipole interactions in binding pockets, though its effect varies with substituent placement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
